molecular formula C13H15N3O B2450088 2-{1-azabicyclo[2.2.2]octan-3-yloxy}pyridine-3-carbonitrile CAS No. 1890805-33-0

2-{1-azabicyclo[2.2.2]octan-3-yloxy}pyridine-3-carbonitrile

Cat. No.: B2450088
CAS No.: 1890805-33-0
M. Wt: 229.283
InChI Key: GUIWPLXZOSOKFN-UHFFFAOYSA-N
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Description

2-{1-Azabicyclo[2.2.2]octan-3-yloxy}pyridine-3-carbonitrile is a sophisticated chemical reagent designed for research applications, particularly in medicinal chemistry and neuroscience. The compound features a 1-azabicyclo[2.2.2]octane (quinuclidine) scaffold, a structure extensively documented in scientific literature for its role in developing potent nicotinic acetylcholine receptor (nAChR) ligands . The rigid, bicyclic quinuclidine structure serves as a privileged molecular framework that can confer high affinity and selectivity for neuronal receptor subtypes, making it a valuable template for probing neurological pathways and designing novel therapeutic agents . The specific integration of a pyridine-3-carbonitrile moiety linked through an ether bond suggests potential as a key intermediate in the synthesis of more complex bioactive molecules. Researchers can utilize this compound to explore structure-activity relationships (SAR) or as a building block for constructing molecules targeting central nervous system (CNS) disorders. Compounds based on the 1-azabicyclo[2.2.2]octane structure have been investigated as agonists for the alpha7 nAChR for the potential treatment of cognitive deficits, highlighting the research significance of this chemical class . This product is intended for use in strictly controlled laboratory environments. For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(1-azabicyclo[2.2.2]octan-3-yloxy)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c14-8-11-2-1-5-15-13(11)17-12-9-16-6-3-10(12)4-7-16/h1-2,5,10,12H,3-4,6-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIWPLXZOSOKFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC3=C(C=CC=N3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-azabicyclo[2.2.2]octan-3-yloxy}pyridine-3-carbonitrile typically involves the condensation of quinuclidine derivatives with nicotinonitrile precursors. One common method includes the reaction of quinuclidine with 3-hydroxynicotinonitrile under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the quinuclidin-3-yloxy linkage.

Industrial Production Methods

Industrial production of 2-{1-azabicyclo[2.2.2]octan-3-yloxy}pyridine-3-carbonitrile may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-{1-azabicyclo[2.2.2]octan-3-yloxy}pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The quinuclidine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinuclidin-3-yloxy nicotinic acid, while reduction can produce quinuclidin-3-yloxy nicotinamines .

Scientific Research Applications

2-{1-azabicyclo[2.2.2]octan-3-yloxy}pyridine-3-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{1-azabicyclo[2.2.2]octan-3-yloxy}pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The quinuclidine moiety is known to interact with cholinergic receptors, which could explain some of its pharmacological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{1-azabicyclo[2.2.2]octan-3-yloxy}pyridine-3-carbonitrile include other quinuclidine derivatives and nicotinonitrile analogs. Examples include:

  • Quinuclidin-3-yloxy nicotinic acid
  • Quinuclidin-3-yloxy nicotinamines
  • Quinuclidin-3-yloxy nicotinonitrile derivatives with different substituents .

Uniqueness

What sets 2-{1-azabicyclo[2.2.2]octan-3-yloxy}pyridine-3-carbonitrile apart from similar compounds is its unique combination of the quinuclidine and nicotinonitrile moieties, which confer distinct chemical and biological properties.

Biological Activity

The compound 2-{1-azabicyclo[2.2.2]octan-3-yloxy}pyridine-3-carbonitrile , also known by its CAS number 2201614-22-2 , is a member of the azabicyclo compounds that have garnered interest in medicinal chemistry due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C₁₂H₁₇N₃O₂
Molecular Weight: 235.28 g/mol
Structure: The compound features an azabicyclo[2.2.2]octane moiety linked to a pyridine ring with a carbonitrile functional group, contributing to its unique biological properties.

Pharmacological Profile

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Receptor Modulation: Many azabicyclo compounds act as ligands for various neurotransmitter receptors, including opioid receptors. For instance, modifications in similar scaffolds have shown selective antagonism towards kappa opioid receptors (κ-opioid receptors) with significant potency (IC₅₀ values in the low nanomolar range) .
  • CNS Activity: Some derivatives have been studied for their ability to penetrate the blood-brain barrier, indicating potential applications in treating central nervous system disorders .

The biological activity of 2-{1-azabicyclo[2.2.2]octan-3-yloxy}pyridine-3-carbonitrile is hypothesized to involve:

  • Receptor Interaction: The compound likely interacts with specific receptors in the CNS, modulating neurotransmitter release and signaling pathways.
  • Enzyme Inhibition: Similar compounds have shown potential as enzyme inhibitors, which could lead to therapeutic effects in conditions like cancer and inflammation by disrupting cellular signaling pathways .

Study on Kappa Opioid Receptor Antagonism

A notable study explored the structure-activity relationship of azabicyclo compounds, revealing that modifications at the nitrogen atom significantly enhance receptor selectivity and potency against kappa opioid receptors. The most potent analogs demonstrated an IC₅₀ of approximately 20 nM for κ-opioid receptors while maintaining a high selectivity ratio against μ and δ receptors .

Anticancer Potential

Research has indicated that derivatives of azabicyclo compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of protein kinases and other signaling molecules . This suggests that 2-{1-azabicyclo[2.2.2]octan-3-yloxy}pyridine-3-carbonitrile may possess similar anticancer properties.

Comparative Analysis with Related Compounds

Compound NameStructureIC₅₀ (nM)Biological Activity
8-Azabicyclo[3.2.1]octan-3-yloxy-benzamideStructure20Kappa opioid receptor antagonist
3-Thieno[3,2-d]pyrimidin-4-yloxy-1-azabicyclo[2.2.2]octaneStructure30Anticancer activity

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-{1-azabicyclo[2.2.2]octan-3-yloxy}pyridine-3-carbonitrile?

  • Methodological Answer : The compound can be synthesized via multi-step routes involving:

  • Alkylation : Reacting precursors like ethyl isonipecotate with halogenated agents (e.g., 1-bromo-2-chloroethane) to form intermediates .
  • Cyclization : Using strong bases (e.g., lithium diisopropylamide) to facilitate bicyclic ring formation .
  • Coupling Reactions : Palladium-catalyzed cross-couplings, such as those described for nicotinic receptor ligands, may introduce pyridine or carbonitrile groups .
    • Key Considerations : Solvent choice (e.g., tetrahydrofuran, toluene) impacts reaction efficiency and purity .

Q. What spectroscopic and computational methods are recommended for structural characterization?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and bicyclic integrity .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemistry and bond angles in crystalline derivatives .
  • InChI Key Analysis : Computational tools (e.g., PubChem) provide standardized structural descriptors .

Q. What safety protocols are critical during handling and synthesis?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use face shields, gloves, and fume hoods to minimize exposure to reactive intermediates .
  • Waste Disposal : Follow guidelines for halogenated or cyanide-containing byproducts.
  • First Aid : Immediate rinsing for skin/eye contact and medical consultation for inhalation .

Advanced Research Questions

Q. How can solvent selection and reaction conditions optimize yield in the final coupling step?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., tetrahydrofuran) enhance nucleophilicity, while protic solvents (e.g., water) may precipitate products .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd) improve cross-coupling efficiency for pyridine-carbonitrile bonds .
  • Temperature Control : Lower temperatures reduce side reactions during sensitive cyclization steps .

Q. What structural modifications enhance biological activity or receptor binding affinity?

  • Methodological Answer :

  • Substituent Introduction : Adding electron-withdrawing groups (e.g., trifluoromethyl) improves metabolic stability .
  • Bicyclic Core Modifications : Analogues with indole or xanthene moieties show increased affinity for nicotinic acetylcholine receptors .
  • Salt Formation : Hydrochloride salts improve solubility and bioavailability, as seen in related compounds .

Q. What in vitro and in vivo assays are suitable for evaluating pharmacological activity?

  • Methodological Answer :

  • Receptor Binding Assays : Radiolabeled ligands (e.g., [3H]-epibatidine) quantify affinity for α4β2 nicotinic receptors .
  • Functional Electrophysiology : Patch-clamp techniques assess ion channel modulation in neuronal cells .
  • Pharmacokinetic Studies : LC-MS/MS measures plasma stability and metabolic half-life in animal models .

Q. How does the carbonitrile group influence physicochemical and pharmacokinetic properties?

  • Methodological Answer :

  • Polarity and Solubility : The -CN group increases hydrophilicity, improving aqueous solubility but potentially reducing blood-brain barrier penetration .
  • Metabolic Stability : Cytochrome P450 enzymes may oxidize the carbonitrile, requiring prodrug strategies for sustained activity .

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